6beta-Hydroxyestrone

描述

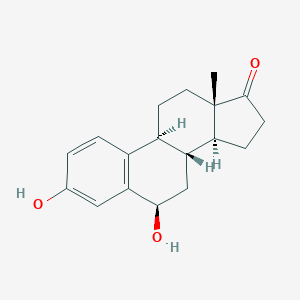

6beta-Hydroxyestrone is a 3-hydroxy steroid that is estrone substituted by a beta-hydroxy group at position 6. It is a metabolite of estrone and plays a role as a human xenobiotic metabolite and a mouse metabolite . This compound is of interest due to its unique structural properties and potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxyestrone typically involves the hydroxylation of estrone at the 6-beta position. This can be achieved through various chemical reactions, including the use of specific hydroxylating agents under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure selective hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as the use of microbial enzymes to catalyze the hydroxylation of estrone. These methods are advantageous due to their specificity and efficiency. Additionally, chemical synthesis methods can be scaled up for industrial production, ensuring a consistent supply of the compound for research and commercial use.

化学反应分析

Sulfation and DNA Adduct Formation

6β-Hydroxyestrone undergoes sulfation at the 6β-hydroxyl group, forming reactive sulfate esters. These intermediates exhibit electrophilic properties, enabling covalent binding to DNA nucleobases:

-

Reaction with Adenine :

-

6β-Hydroxyestrone-6-sulfate reacts with adenine under mild conditions, yielding N⁶-[3-methoxyestra-1,3,5(10)-trien-6β-yl] adenine (major product) and its 6α-isomer (minor product) in a ~5:1 ratio .

-

This reaction implies a benzylic elimination mechanism, where the sulfate group acts as a leaving group, generating a carbocation intermediate that binds to adenine’s N⁶ position .

-

| Reaction Component | Product Ratio | Conditions |

|---|---|---|

| 6β-Hydroxyestrone-6-sulfate + Adenine | 5:1 (β:α) | pH 7.4, 37°C, 24 hours |

Enzymatic Hydroxylation Pathways

6β-Hydroxyestrone is formed via cytochrome P450 (CYP)-mediated hydroxylation, with regioselectivity influenced by enzyme isoforms:

-

CYP3A4 : Catalyzes 6β-hydroxylation of steroids like testosterone, demonstrating a kinetic deuterium isotope effect (Dk) of 15, indicating hydrogen abstraction as a key step .

-

CYP1B1 : Preferentially mediates 4-hydroxylation in the brain but may contribute to 6β-hydroxylation in peripheral tissues .

| Enzyme | Substrate | Primary Product | Isotope Effect (Dk) |

|---|---|---|---|

| CYP3A4 | Testosterone | 6β-Hydroxytestosterone | 15 |

Acid-Catalyzed Rearrangement

6β-Hydroxyestrone exhibits instability under acidic conditions:

-

Rearrangement : At pH <3, free 6β-hydroxyestrone undergoes acid-catalyzed isomerization, potentially forming 6α-hydroxyestrone or other rearranged products .

-

Handling Considerations : Isolation requires neutral or alkaline conditions to prevent degradation .

Phase II Metabolism

6β-Hydroxyestrone is further metabolized via conjugation reactions:

-

Sulfation : Mediated by sulfotransferases (SULTs), forming excretable sulfate esters .

-

Glucuronidation : Catalyzed by UDP-glucuronosyltransferases (UGTs), enhancing water solubility for renal excretion .

| Conjugation Type | Enzyme | Tissue Localization |

|---|---|---|

| Sulfation | SULT1E1 | Liver, Intestine |

| Glucuronidation | UGT2B7 | Liver, Kidney |

Comparative Reactivity of 6β vs. 6α Isomers

-

Stability : 6β-Hydroxyestrone is less stable than its 6α counterpart under physiological conditions due to steric strain in the β-configuration .

-

Genotoxic Potential : 6β-Hydroxyestrone-6-sulfate forms DNA adducts more efficiently than 6α derivatives, suggesting a higher carcinogenic risk .

Analytical Challenges

-

Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is required for precise quantification due to low endogenous levels and structural similarity to other metabolites .

-

Artifact Formation : Acidic extraction methods can artificially alter 6β-hydroxyestrone levels, necessitating neutral pH protocols .

These findings highlight the complex reactivity of 6β-hydroxyestrone, emphasizing its role in estrogen metabolism and potential implications in hormone-dependent pathologies. Further studies are needed to elucidate its tissue-specific metabolic fate and toxicological profile.

科学研究应用

Estrogen Metabolism and Cancer Risk

One of the primary applications of 6beta-Hydroxyestrone is in the study of estrogen metabolism and its implications for breast cancer risk. Research indicates that the balance between different estrogen metabolites can influence cancer susceptibility.

Key Findings:

- Estrogen Metabolite Ratios : Studies have shown that the ratio of 2-hydroxyestrone to 16alpha-hydroxyestrone is associated with breast cancer risk. Higher levels of 2-hydroxyestrone relative to 16alpha-hydroxyestrone are linked to a reduced risk of invasive breast cancer, particularly in premenopausal women .

- Cohort Studies : In a prospective study involving 10,786 women, a higher ratio of 2-hydroxyestrone to 16alpha-hydroxyestrone was associated with lower breast cancer risk (OR = 0.58) among premenopausal women . Conversely, postmenopausal women showed no significant association .

Case-Control Studies

Several case-control studies have investigated the role of estrogen metabolites, including this compound, in breast cancer.

Therapeutic Potential

Beyond its role in cancer research, there is growing interest in the therapeutic potential of estrogen metabolites like this compound.

Potential Applications:

- Hormonal Therapies : Understanding how different estrogen metabolites influence hormone receptor activity can lead to better-targeted therapies for hormone-sensitive cancers.

- Biomarkers for Treatment Response : The levels of specific estrogen metabolites could serve as biomarkers for predicting treatment responses in breast cancer patients .

Mechanistic Insights

The mechanisms by which this compound and its related metabolites exert their effects are complex and involve various pathways:

- Cytochrome P450 Enzymes : These enzymes play a crucial role in the hydroxylation of estrogens, influencing their biological activity and potential carcinogenic properties. For instance, CYP3A4 is involved in the formation of genotoxic estrogens like 16alpha-hydroxyestrone .

- Estrogen Receptor Modulation : Different metabolites can have varying affinities for estrogen receptors, impacting cell proliferation and apoptosis in hormone-sensitive tissues.

作用机制

The mechanism of action of 6beta-Hydroxyestrone involves its interaction with estrogen receptors. It binds to these receptors, leading to the activation or inhibition of specific gene expression pathways. This interaction can influence various physiological processes, including cell growth, differentiation, and metabolism .

相似化合物的比较

Estrone: The parent compound of 6beta-Hydroxyestrone.

Estradiol: Another major estrogen with similar biological activities.

6alpha-Hydroxyestrone: A positional isomer with different biological properties.

Uniqueness: this compound is unique due to its specific hydroxylation at the 6-beta position, which imparts distinct chemical and biological properties compared to its analogs .

生物活性

6β-Hydroxyestrone, a metabolite of estrone and estradiol, has garnered attention due to its potential biological activities and implications in health, particularly concerning estrogen physiology and pathophysiology. This article explores the biological activity of 6β-hydroxyestrone, examining its effects on various biological systems, its role in disease pathology, and relevant research findings.

Overview of 6β-Hydroxyestrone

6β-Hydroxyestrone is produced through the metabolism of estrone via cytochrome P450 enzymes. It is part of a complex network of estrogen metabolites that can exhibit varying degrees of estrogenic activity. Understanding its biological activity is crucial for elucidating its role in health and disease.

Uterotropic Effects

Research indicates that 6β-hydroxyestrone acts as a potent uterotropic agent, meaning it can stimulate uterine growth. This effect is significant in understanding its potential role in reproductive health and conditions such as endometriosis or uterine fibroids . Its minimal affinity for sex hormone-binding globulin suggests that it may exert effects independent of traditional estrogen pathways .

Estrogenic Potency

The estrogenic potency of 6β-hydroxyestrone has been assessed through various studies. It has been found to have varying effects compared to other metabolites like 2-hydroxyestrone and 16α-hydroxyestrone. While some studies suggest that 2-hydroxy metabolites may act as weak estrogens or anti-estrogens, 16α-hydroxyestrone is considered pro-carcinogenic . The balance between these metabolites could influence breast cancer risk, highlighting the importance of studying their ratios .

Epidemiological Studies

A notable epidemiological study examined the urinary ratios of 6β-hydroxycortisol to cortisol as a measure of cytochrome P450 activity (CYP3A4), which is also involved in the metabolism of estrogens . This study found a significant association between elevated cortisol ratios and increased breast cancer risk, particularly among older women. The adjusted odds ratios indicated a substantial increase in risk with higher levels of urinary 6β-hydroxycortisol, suggesting a link between estrogen metabolism and cancer susceptibility .

Hormonal Interactions

In another study focusing on circulating levels of estrogen metabolites, researchers assessed the relationship between 2-hydroxyestrone, 16α-hydroxyestrone, and breast cancer risk. The findings indicated that while neither metabolite was significantly associated with breast cancer risk overall, the ratio between them (2:16α-OH estrone) was critical in understanding individual risk profiles . This points to the need for further research into how 6β-hydroxyestrone fits into this metabolic landscape.

Data Summary

The following table summarizes key findings from relevant studies regarding the biological activity and implications of 6β-hydroxyestrone:

属性

IUPAC Name |

(6R,8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-16,19-20H,4-7,9H2,1H3/t12-,13-,15+,16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTORTGVWUGQTHQ-UHOVARLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624497 | |

| Record name | (6beta)-3,6-Dihydroxyestra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229-25-0 | |

| Record name | (6beta)-3,6-Dihydroxyestra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。